Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Benzyl 2-amino-6-azaspiro[34]octane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity and producing a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
- Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- 2-Oxa-6-azaspiro[3.4]octane
Uniqueness
Benzyl 2-amino-6-azaspiro[34]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups
Biological Activity
Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a compound of growing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article discusses its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀N₂O₂
- Molecular Weight : 260.33 g/mol
- CAS Number : 1420842-68-7
The compound features a bicyclic arrangement with nitrogen atoms within its ring system, which contributes to its biological activity and interaction with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains, demonstrating:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in human breast cancer (MCF-7) and lung cancer (A549) cell lines:
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
A549 | 20.5 | Cell cycle arrest at G1 phase |
The mechanism involves the activation of apoptotic pathways, suggesting that this compound may modulate key signaling pathways involved in cell survival and death.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding with biological macromolecules, influencing their activity:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can bind to specific receptors, modulating signal transduction pathways related to cell growth and apoptosis.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacteria.
- Results indicated a significant reduction in infection rates compared to standard treatments.
-
Case Study on Cancer Treatment :
- A preclinical study evaluated the compound's effects in combination with traditional chemotherapy agents.
- Findings suggested enhanced efficacy and reduced side effects in murine models of breast cancer.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c16-13-8-15(9-13)6-7-17(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2 |
InChI Key |
PMTZJGSQBBMRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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